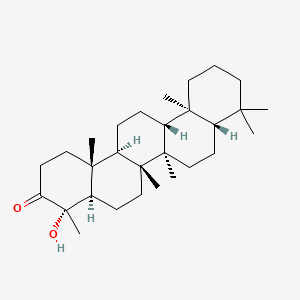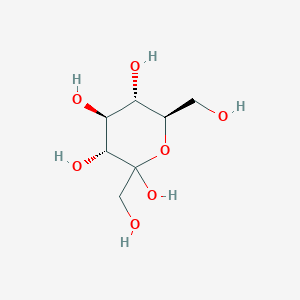
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glucoheptulose: is a seven-carbon sugar (heptose) that belongs to the class of ketoheptoses. It is a rare sugar that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. D-glucoheptulose is structurally similar to glucose but contains an additional carbon atom, making it a heptose rather than a hexose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Iodomethylation Method: D-glucoheptulose can be synthesized from D-glucolactone through a series of steps involving iodomethylation. The process begins with the preparation of 2,3,4,6-tetra-O-trimethylsilanyl-D-glucolactone from D-glucolactone under the catalyst of N-methylmorpholine. This intermediate is then subjected to iodomethyl lithium generated from CH2I2/n-BuLi, followed by hydrolysis under basic conditions to yield 2,7-dehydrate-β-D-glucoheptulopyranose.
Molybdic Acid-Catalyzed Rearrangement: Another method involves the use of molybdic acid-catalyzed carbon-skeleton rearrangement.
Industrial Production Methods: Industrial production methods for D-glucoheptulose are not well-documented, likely due to its rarity and specialized applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-glucoheptulose can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction of D-glucoheptulose can yield alcohol derivatives such as D-glucoheptitol.
Substitution: Substitution reactions involving D-glucoheptulose typically occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium amalgam.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as D-glucoheptonic acid.
Reduction: Alcohol derivatives like D-glucoheptitol.
Substitution: Ethers and esters of D-glucoheptulose.
Aplicaciones Científicas De Investigación
D-glucoheptulose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: D-glucoheptulose is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Industry: It is used in the production of rare sugars and as a precursor for various biochemical compounds.
Mecanismo De Acción
The mechanism of action of D-glucoheptulose involves its interaction with specific enzymes and metabolic pathways. For example, it can act as an inhibitor of sugar metabolism by interfering with the activity of enzymes such as transketolase. Transketolase, with the cofactor thiamine pyrophosphate, catalyzes the transfer of a 2-carbon unit from D-xylulose-5-phosphate to D-ribose-5-phosphate, forming D-sedoheptulose-7-phosphate . D-glucoheptulose can mimic the structure of natural substrates, thereby inhibiting enzyme activity and altering metabolic processes.
Comparación Con Compuestos Similares
D-glucose: A six-carbon sugar (hexose) that is structurally similar to D-glucoheptulose but lacks the additional carbon atom.
D-mannose: Another hexose that shares structural similarities with D-glucoheptulose.
D-galactose: A hexose with a different arrangement of hydroxyl groups compared to D-glucoheptulose.
Uniqueness of D-glucoheptulose: D-glucoheptulose is unique due to its seven-carbon structure, which distinguishes it from the more common six-carbon sugars. This additional carbon atom allows for different chemical reactivity and potential applications in various fields. Its rarity and specialized synthesis methods further contribute to its uniqueness.
Propiedades
Fórmula molecular |
C7H14O7 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6-,7?/m1/s1 |
Clave InChI |
HAIWUXASLYEWLM-WLDMJGECSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
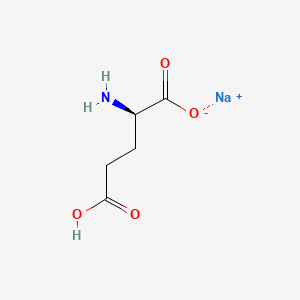
![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)


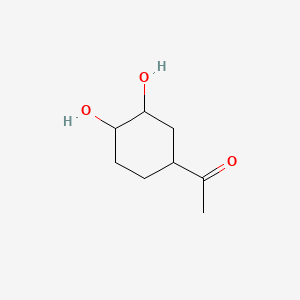
![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
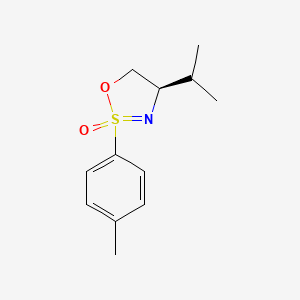
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)

